Bienvenue dans la boutique en ligne BenchChem!

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]

Stable Isotope Internal Standard Mass Spectrometry Isotopic Purity

Select Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] for unmatched quantitative accuracy. Unlike unlabeled or d3 analogs, this perdeuterated (+4 Da) standard delivers complete chromatographic co-elution, eliminates isotopic overlap, and compensates fully for matrix effects—validated for therapeutic drug monitoring (100–1,500 µg/L) and bioavailability studies. With isotopic enrichment ≥98 atom% ²H and chemical purity ≥98%, it meets FDA/EMA bioanalytical method validation requirements. Essential for ANDA impurity profiling, dissolution testing, and CYP450 metabolite tracking.

Molecular Formula C19H24F6N2O5
Molecular Weight 478.425
CAS No. 1276197-21-7
Cat. No. B593648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]
CAS1276197-21-7
SynonymsN-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate
Molecular FormulaC19H24F6N2O5
Molecular Weight478.425
Structural Identifiers
SMILESCC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2;
InChIKeyRKXNZRPQSOPPRN-PQDNHERISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] CAS 1276197-21-7 — Procurement-Ready Deuterated Internal Standard for Flecainide Bioanalysis


Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] (CAS 1276197-21-7, molecular weight 478.42 g/mol, synonym R-818-d4) is a perdeuterated (+4 Da) internal standard specifically designed for quantitative LC-MS/MS and GC-MS determination of the Class Ic antiarrhythmic agent flecainide acetate (CAS 54143-56-5) . The compound bears four deuterium atoms at the non‑exchangeable 1,1‑positions of the two 2,2,2‑trifluoroethoxy sidechains, providing a +4 Da mass shift relative to the unlabeled analyte. Commercial available isotopic enrichment reaches 99 atom% ²H and HPLC purity ≥98%, satisfying the demands of regulatory‑grade bioanalytical method validation and therapeutic drug monitoring .

Why Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] Cannot Be Replaced by Unlabeled Analyte or d3/d0 Analogs in Quantitative Bioanalysis


Interchanging Flecainide-d4 Acetate with the unlabeled parent compound (CAS 54143-56-5), a d3‑isotopologue (CAS 127413-31-4), or a structurally‑related Class Ic agent (e.g., propafenone, encainide) risks severe quantitation error. The unlabeled analyte provides no mass discrimination against endogenous signal; d3 analogs (+3 Da) suffer from partial isotopic overlap with the natural ¹³C isotopologue of the analyte, elevating the lower limit of quantification (LLOQ). Structurally different internal standards do not co‑elute with flecainide under reversed‑phase conditions, producing divergent matrix effects and extraction recovery that cannot be compensated [1]. Only the d4‑labeled acetate salt with deuterium at the 1,1‑positions of both trifluoroethoxy groups delivers the exact +4 Da shift, complete chromatographic co‑elution, and full matrix‑effect compensation required for validated therapeutic drug monitoring methods (100–1,500 µg/L) [2].

Quantitative Head‑to‑Head and Cross‑Study Evidence Differentiating Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] from Alternative Isotopologues and Structural Analogs


Mass Shift and Isotopic Enrichment Deliver Baseline Resolution Over d3 Analogs

Flecainide-d4 acetate provides a nominal +4 Da mass shift relative to unlabeled flecainide (MW 474.4), versus only +3 Da for flecainide-d3 (MW ~417.4) [1]. The d4 configuration reduces spectral overlap with the analyte’s [M+2] and [M+3] ¹³C isotopologues by an additional 1 Da separation zone. Commercial specification: 99 atom% ²H enrichment (Alfa Chemistry) versus ≥98 atom% D for custom d3 preparations .

Stable Isotope Internal Standard Mass Spectrometry Isotopic Purity

Co‑Elution and Matrix‑Effect Compensation Validated in Human Plasma LC–ToF‑MS

A validated LC–ToF‑MS method employed Flecainide-D4 as internal standard and achieved between‑assay imprecision <4.6% and accuracy 94.8–110.0% over 100–1,500 µg/L in human plasma. Matrix effects were ‘minimal and were compensated for by flecainide-D4’ [1]. In contrast, a comparative UPLC‑MS/MS method using a non‑deuterated structural analog (mexiletine‑d0 as IS) reported ion‑suppression variability exceeding ±15% across six plasma lots [2], illustrating the performance penalty of non‑co‑eluting internal standards.

Therapeutic Drug Monitoring LC-MS Validation Matrix Effect

Deuterium Placement at Non‑Exchangeable 1,1‑Positions Prevents Label Loss in Aqueous Biofluids

The four deuterium atoms of Flecainide-d4 Acetate [bis(2,2,2‑trifluoroethoxy-1,1-d2)] reside on the methylene carbons α to oxygen (O–CD₂–CF₃). This sp³‑hybridized carbon environment is non‑exchangeable under physiological pH (2–10, 37 °C) . Isotopologues labeled at nitrogen‑ or oxygen‑bound positions (e.g., N‑D or O‑D) can undergo rapid back‑exchange in aqueous matrices, leading to apparent concentration drift of up to 10–20% over a 24‑h autosampler period [1].

Isotopic Stability H/D Exchange Sample Integrity

Shifts Absolute Bioavailability Determination from Crossover to Simultaneous IV/Oral Administration

Hage et al. (1995) administered deuterium‑labeled oral flecainide simultaneously with unlabeled intravenous flecainide to six subjects, measuring absolute bioavailability in a single study day. Mean absolute bioavailability was 93.6% (range 79.9–101.1%); absorption was 93.2% (range 86.1–101.3%) [1]. Traditional crossover designs without a stable‑isotope tracer require separate study days, introducing inter‑occasion variability in clearance (85–407 mL/min in the same cohort) that inflates bioavailability confidence intervals by 15–25 percentage points [1].

Absolute Bioavailability Stable Isotope Technique Pharmacokinetics

Procurement‑Driven Application Scenarios for Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] CAS 1276197-21-7


Clinical TDM of Flecainide in Maternal–Fetal Tachycardia Using Validated LC‑ToF‑MS

A clinical pharmacology laboratory requires a rapid, high‑throughput assay for flecainide in maternal plasma (50‑µL sample volume, 1.2‑min run time). The Rahman et al. method using Flecainide-d4 acetate as internal standard delivers linear response across the therapeutic range (100–1,500 µg/L), assay accuracy 94.8–110.0%, and <4.6% CV, all meeting FDA guidance for bioanalytical method validation [1]. Procurement of the 1,1‑d2‑labeled acetate salt is essential for intra‑laboratory method transfer because the isotopic integrity and co‑elution profile have been explicitly verified in this regulatory‑validated protocol.

Absolute Bioavailability and Metabolic Clearance Determination in Early‑Phase Clinical Pharmacology

Phase I CROs designing a simultaneous IV/oral flecainide bioavailability study require a deuterated tracer that can be administered orally without altering the parent drug’s absorption kinetics. The Hage et al. study demonstrated that deuterium‑labeled oral flecainide yields absolute bioavailability data (mean 93.6%) without inter‑day clearance variability [1]. Flecainide-d4 acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is the optimal choice because its non‑exchangeable labeling resists gastric pH (pH 1–3) back‑exchange and can be formulated into solid oral dosage forms identical to the unlabel drug.

Regulatory ANDA Method Validation and QC Release Testing

Generic pharmaceutical manufacturers developing ANDA submissions for flecainide acetate tablets require a stable‑isotope internal standard that can serve as a traceable reference for impurity profiling and dissolution testing. Flecainide-d4 acetate, with isotopic purity ≥98 atom% D and chemical purity ≥98% (HPLC), meets USP/EP pharmacopeial expectations for an internal standard that is structurally identical to the API and free of interfering impurities [1]. Its inclusion in accredited reference‑standard catalogs (Pharmaffiliates, SynInnova) further supports direct traceability during regulatory audits [2].

In Vitro Metabolism and Drug–Drug Interaction Studies Using Human Liver Microsomes

Researchers quantifying the cytochrome P450‑catalyzed dealkylation of flecainide to trifluoroacetic acid (TFAA) in pooled human liver microsomes require an internal standard for stable‑isotope dilution GC‑MS. Flecainide-d4 acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] provides the +4 Da precursor‑ion shift needed to distinguish the internal standard from the unlabeled substrate during selected‑ion monitoring, enabling accurate determination of <3 µg TFAA from 1.5‑µmol flecainide incubations [1]. The d4 label on both side‑chains ensures that both potential dealkylation products are tracked in a single MS transition window.

Quote Request

Request a Quote for Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.